molecular formula C17H22N4OS B2494872 2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}-6-methylpyridine CAS No. 2415462-33-6

2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}-6-methylpyridine

Cat. No.: B2494872
CAS No.: 2415462-33-6
M. Wt: 330.45
InChI Key: FFAARECIVCOTDK-UHFFFAOYSA-N
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Description

2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}-6-methylpyridine is a complex organic compound that features a unique combination of a thiadiazole ring, a piperidine ring, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}-6-methylpyridine typically involves multiple steps, starting from readily available starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}-6-methylpyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thiadiazole derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}-6-methylpyridine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .

Properties

IUPAC Name

3-cyclopropyl-5-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-12-4-2-6-15(18-12)22-11-13-5-3-9-21(10-13)17-19-16(20-23-17)14-7-8-14/h2,4,6,13-14H,3,5,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAARECIVCOTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)C3=NC(=NS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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